azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
CAS No.:
Cat. No.: VC17612677
Molecular Formula: C45H87NO16P2
Molecular Weight: 960.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H87NO16P2 |
|---|---|
| Molecular Weight | 960.1 g/mol |
| IUPAC Name | azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17-,20-18-;/t37-,40-,41-,42-,43-,44+,45-;/m1./s1 |
| Standard InChI Key | UYACTCSMQAUSKB-YLNCIVSFSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it involves a combination of hydroxy, phosphoryl, and octadec-9-enoyl groups.
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Molecular Weight: Approximately 960.1 g/mol, as computed by PubChem .
Stereochemistry
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The compound features several chiral centers, indicated by the R and S configurations in its IUPAC name, suggesting a complex three-dimensional arrangement .
Functional Groups
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Hydroxy Groups: Present in the tetrahydroxy-5-phosphonooxycyclohexyl moiety.
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Phosphoryl Group: Part of the oxyphosphoryl linkage.
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Octadec-9-enoyl Groups: These are fatty acid residues, specifically oleic acid derivatives, which are (Z)-configured .
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in the search results, its preparation likely involves complex organic synthesis techniques. Such methods typically include the formation of phosphodiester bonds and the incorporation of fatty acid residues.
Potential Applications
Given its structure, this compound might have applications in fields such as:
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Biological Membrane Research: Due to its amphiphilic nature, it could be used in studies related to membrane structure and function.
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Cosmetic or Pharmaceutical Formulations: The presence of fatty acid residues and hydrophilic groups might make it suitable for use in emulsions or as a surfactant.
Structural Characterization
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The compound's structure is characterized by its IUPAC name and InChI identifier, which provide detailed information about its stereochemistry and functional groups .
Compound Details
| Property | Description |
|---|---|
| Molecular Weight | Approximately 960.1 g/mol |
| Molecular Formula | Not explicitly provided |
| Stereochemistry | Complex with multiple chiral centers |
| Functional Groups | Hydroxy, phosphoryl, octadec-9-enoyl |
Potential Applications
| Field | Possible Use |
|---|---|
| Biological Membrane Research | Membrane structure and function studies |
| Cosmetic/Pharmaceutical Formulations | Emulsions or surfactants |
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